molecular formula C23H23ClN2O3S B12475825 N-(3-chloro-4-methylphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-(3-chloro-4-methylphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12475825
M. Wt: 443.0 g/mol
InChI Key: FTZOGZJJGWTBKE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 3-chloro-4-methylphenylamine, 2,4-dimethylphenylamine, and phenylsulfonyl chloride. These compounds undergo a series of reactions, including amide bond formation and sulfonylation, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)glycinamide
  • N-(2,4-dimethylphenyl)glycinamide
  • N-(phenylsulfonyl)glycinamide

Uniqueness

N-(3-chloro-4-methylphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O3S/c1-16-9-12-22(18(3)13-16)26(30(28,29)20-7-5-4-6-8-20)15-23(27)25-19-11-10-17(2)21(24)14-19/h4-14H,15H2,1-3H3,(H,25,27)

InChI Key

FTZOGZJJGWTBKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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